(5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The Z-configuration at the C5 position ensures the benzylidene substituent (3,4,5-trimethoxybenzylidene) and the 3,5-dichlorophenyl group adopt a planar arrangement, influencing electronic and steric properties. The 3,4,5-trimethoxybenzylidene moiety provides strong electron-donating effects, while the 3,5-dichlorophenyl group introduces electron-withdrawing characteristics, creating a polarized molecular framework .
Properties
Molecular Formula |
C19H15Cl2NO4S2 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-24-14-4-10(5-15(25-2)17(14)26-3)6-16-18(23)22(19(27)28-16)13-8-11(20)7-12(21)9-13/h4-9H,1-3H3/b16-6- |
InChI Key |
YFKHQBMCRHHVNC-SOFYXZRVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichlorobenzaldehyde with 3,4,5-trimethoxybenzylidene thiosemicarbazide in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-90°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding alcohols or amines
Substitution: Introduction of various nucleophiles (e.g., methoxy, amino groups) at the aromatic ring
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science:
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Potential to reduce inflammation in various biological models.
Medicine
Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: Used as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Incorporated into formulations for various therapeutic applications.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including:
Enzyme Inhibition: Inhibits key enzymes involved in biological pathways, such as proteases and kinases.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: Interacts with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Geometry and Interactions
Table 1: Structural and Electronic Properties of Selected Analogues
Key Observations :
- Steric Considerations : The 3,5-dichlorophenyl group introduces greater steric bulk and electronegativity than phenyl or 4-methylphenyl substituents, affecting binding interactions .
- Hydrogen Bonding : Analogues with hydroxybenzylidene (e.g., ) exhibit intramolecular O–H⋯S bonds, absent in the target compound due to methoxy substitution.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Structural Insights :
- The target compound’s 3,4,5-trimethoxybenzylidene group likely increases molecular planarity compared to 2-hydroxy or asymmetric dimethoxy derivatives, favoring π-π stacking .
- Dihedral angles in hydroxy-substituted analogues (e.g., ) suggest reduced coplanarity between the thiazolidinone ring and substituents, impacting electronic conjugation.
Research Findings and Implications
- Solubility and Crystallinity : The trimethoxy groups may improve solubility in polar solvents compared to hydroxy-substituted derivatives, which form stronger intermolecular H-bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
